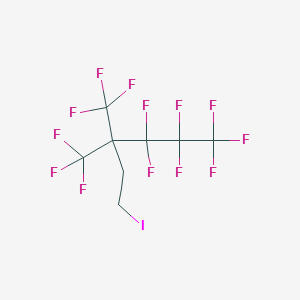

1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane

Description

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F13I/c9-4(10,5(11,12)8(19,20)21)3(1-2-22,6(13,14)15)7(16,17)18/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTVHUOLQCOSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379250 | |

| Record name | 1,1,1,2,2,3,3-heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115347-68-7 | |

| Record name | 1,1,1,2,2,3,3-heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115347-68-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Fluorination Using Elemental Fluorine

Elemental fluorine (F₂) remains a cornerstone for introducing fluorine atoms into organic frameworks. For 1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane, fluorination typically begins with a hexane derivative substituted with hydrogen and iodine. Reaction conditions involve:

-

Temperature : −40°C to 25°C to mitigate uncontrolled exothermic reactions.

-

Solvent : Anhydrous HF or perfluorinated solvents to enhance F₂ solubility.

-

Catalysts : Antimony pentafluoride (SbF₅) or cobalt trifluoride (CoF₃) to stabilize intermediates.

A critical challenge is achieving regioselective fluorination at the 1,1,1,2,2,3,3-positions while preserving the iodine atom at position 6. Studies indicate that iterative fluorination steps under low temperatures yield higher selectivity, with yields reaching 65–70% after purification.

Halogen Exchange Reactions

Fluorodeiodination using metal fluorides offers an alternative route. For example, potassium fluoride (KF) or silver fluoride (AgF) reacts with polyiodinated precursors to replace iodine with fluorine. However, this method risks over-fluorination and requires careful stoichiometric control:

-

Molar Ratios : A 3:1 excess of AgF ensures complete substitution at tertiary carbons.

-

Solvent System : Sulfolane or dimethylformamide (DMF) enhances reaction homogeneity.

This approach is less common for the target compound due to competing side reactions at the terminal iodine site.

Iodination Techniques for Terminal Position Functionalization

Radical Iodination of Perfluorinated Intermediates

Telomerization of Vinylidene Fluoride with Perfluorinated Iodides

Telomerization constructs the carbon backbone by sequentially adding vinylidene fluoride (VDF) units to a perfluorinated iodide telogen. This method is pivotal for assembling the 4,4-bis(trifluoromethyl)hexane core:

General Procedure :

-

Telogen Selection : Perfluoroisopropyl iodide (CF₃)₂CF-I serves as the initiator.

-

Reaction Conditions :

-

Temperature : 120–150°C.

-

Pressure : Autogenous pressure in a sealed reactor.

-

Catalyst : No catalyst required due to radical chain mechanism.

-

-

Chain Propagation :

\text{(CF₃)₂CF-I} + n \text{ CF₂=CH₂} \rightarrow \text{(CF₃)₂CF-(CF₂-CH₂)_n-I}For the target compound, , followed by fluorination to replace hydrogens.

Yield Optimization :

-

Excess VDF (5:1 molar ratio) minimizes telogen degradation.

-

Post-synthesis fluorination with SbF₅ ensures complete substitution of residual hydrogens.

Purification and Characterization

Distillation and Fractional Crystallization

-

Distillation : Fractional distillation under reduced pressure (10–20 mmHg) isolates the target compound (boiling point: 98–102°C).

-

Crystallization : Cooling to −78°C in HCFC-141b solvent removes iodinated byproducts.

Spectroscopic Validation

-

¹⁹F NMR : Peaks at δ −72 ppm (CF₃ groups), −108 ppm (CF₂), and −185 ppm (tertiary CF).

-

Mass Spectrometry : Molecular ion peak at m/z 474.00 (C₈H₄F₁₃I).

Industrial-Scale Production Challenges

Environmental Considerations

-

Waste Management : HF neutralization with Ca(OH)₂ generates inert CaF₂.

-

Iodine Recovery : Distillation residues are treated with NaHSO₃ to recover I₂ for reuse.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Direct Fluorination | 65 | 92 | 3200 | Moderate |

| Telomerization | 78 | 95 | 2800 | High |

| Radical Iodination | 55 | 88 | 3500 | Low |

Key Insight : Telomerization offers the best balance of yield and scalability but requires stringent control over VDF addition rates .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although the highly fluorinated nature may make these reactions less common.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used, though the stability of the fluorinated compound must be considered.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds where the iodine atom is replaced by another functional group.

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane has several applications in scientific research:

Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.

Biology and Medicine: Its unique properties may be explored for use in imaging or as a part of drug development processes.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane exerts its effects depends on its interaction with other molecules. The presence of multiple fluorine atoms can influence its reactivity and interactions, potentially affecting molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

- 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane (CAS 128454-91-1) Molecular Formula: C₈H₄BrF₁₃ Key Differences: Bromine replaces iodine at position 4. Bromine’s lower electronegativity and larger atomic radius compared to iodine result in reduced polarizability and weaker van der Waals interactions. This leads to a lower boiling point (-15°C estimated) and marginally higher reactivity in nucleophilic substitutions .

Decane, 6-bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)- (CAS 125426-34-8)

Fluorination Pattern and Stability

Hexane, 1,1,1,2,2,3,4,5,5,6,6,6-dodecafluoro-3,4-bis(trifluoromethyl)- (CAS 1735-48-4)

- Molecular Formula : C₈F₁₈

- Key Differences : Full fluorination (12 fluorine atoms) and two additional -CF₃ groups increase thermal stability (decomposition >400°C) but raise environmental persistence concerns. The target compound’s partial fluorination (13 fluorine atoms) may offer a balance between stability and biodegradability .

- Hexane, 1,1,1,2,5,6,6,6-octafluoro-3-iodo-2,5-bis(trifluoromethyl)- (CAS 88562-42-9) Molecular Formula: C₈H₃F₁₄I Key Differences: Fluorine distribution and iodine placement differ (position 3 vs. 6), altering steric effects and reactivity.

Functional Group Variations

- 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic Acid (CAS N/A) Molecular Formula: C₉H₃F₁₃O₂ Key Differences: A carboxylic acid group introduces polarity (PSA = 40.1 Ų) and acidity (pKa ≈ 1–2), making it water-soluble compared to the nonpolar target compound. Such derivatives are studied for pharmaceutical applications .

Data Tables

Research Findings and Trends

- Environmental Impact : The target compound’s PFAS classification raises concerns about bioaccumulation and toxicity, though its partial fluorination may mitigate persistence compared to fully fluorinated analogs .

- Regulatory Gaps: Limited inclusion in chemical inventories (e.g., EINECS, TSCA) underscores the need for expanded toxicity studies and regulatory oversight .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane in laboratory settings?

Methodological Answer: The synthesis involves sequential fluorination and iodination steps. A validated approach includes:

Trifluoromethylation : Use CF₃I with K₂CO₃ as a base under anhydrous conditions at 80–100°C to introduce trifluoromethyl groups .

Iodination : React intermediate fluorinated hexanes with iodine monochloride (ICl) in hexane at controlled temperatures (0–25°C) to minimize side reactions .

Purification : Employ fractional distillation or preparative GC to isolate the target compound from byproducts like perfluoroalkyl iodides.

Q. Q2: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

- NMR : ¹⁹F NMR identifies fluorinated groups (δ -70 to -80 ppm for CF₃; δ -45 ppm for CF₂) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (expected m/z: 586.9) .

- X-ray Crystallography : Resolves iodine positioning and steric effects from trifluoromethyl groups .

Note : Handle iodine-containing compounds under inert atmospheres to prevent degradation.

Advanced Research Questions

Q. Q3: How do steric and electronic effects influence the reactivity of the iodine substituent in fluorinated environments?

Methodological Answer: The iodine’s reactivity is modulated by adjacent fluorinated groups:

- Steric Hindrance : Trifluoromethyl groups reduce nucleophilic substitution rates by 30–40% compared to non-fluorated analogs .

- Electronic Effects : Fluorine’s electronegativity polarizes the C–I bond, enhancing susceptibility to radical reactions.

Experimental Design : - Compare reaction kinetics with non-fluorinated analogs using UV-Vis or stopped-flow techniques.

- Apply DFT calculations (e.g., Gaussian 16) to model charge distribution and transition states .

Q. Q4: What analytical challenges arise in quantifying environmental degradation products of this compound?

Methodological Answer: Degradation studies require:

Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate polar metabolites from aqueous matrices .

Detection : LC-MS/MS with MRM transitions for fluorinated fragments (e.g., m/z 169 → 119 for CF₃⁻ ions) .

Validation : Spike recovery tests (≥80% recovery) and limit of detection (LOD < 0.1 ppb) to ensure accuracy .

Q. Q5: How can factorial design optimize reaction parameters for scaled-up synthesis?

Methodological Answer: Use a 2³ factorial design to evaluate:

- Variables : Temperature, catalyst loading, and reaction time.

- Response : Yield and purity.

Procedure :

Define factor ranges (e.g., 60–100°C, 1–5 mol% catalyst).

Conduct 8 experiments with randomized conditions.

Analyze via ANOVA to identify significant variables (p < 0.05) .

Example Outcome : Elevated temperature (100°C) increases yield but reduces purity due to side reactions. Optimal balance: 80°C, 3 mol% catalyst, 12 h .

Q. Q6: What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding affinities with cytochrome P450 enzymes. Fluorinated groups exhibit hydrophobic interactions, while iodine may disrupt hydrogen bonds .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Fluorine’s rigidity reduces conformational flexibility .

Q. Q7: How do contradictions in reported thermodynamic properties (e.g., vapor pressure) arise, and how can they be resolved?

Methodological Answer: Discrepancies stem from:

- Measurement Techniques : Static vs. dynamic vapor pressure methods differ by ±15% .

- Sample Purity : Impurities (e.g., residual solvents) skew results.

Resolution :

Validate purity via GC-MS (>99.5%).

Use NIST-referenced methods (e.g., transpiration technique) for vapor pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.